Dihydrogrindelaldehyde
Description
Dihydrogrindelaldehyde is a diterpene aldehyde, a class of organic compounds derived from the diterpene family. Diterpenes are 20-carbon molecules synthesized via the mevalonate pathway in plants and are structurally diverse, with roles in plant defense, signaling, and ecological interactions . This compound is specifically categorized among bioactive plant-derived diterpenes, alongside compounds like dihydrogrindelic acid, phytol, and taxol .
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2-[(2'S,4aS,7S,8R,8aS)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetaldehyde |
InChI |
InChI=1S/C20H34O2/c1-15-7-8-16-17(2,3)9-6-10-19(16,5)20(15)12-11-18(4,22-20)13-14-21/h14-16H,6-13H2,1-5H3/t15-,16-,18-,19-,20+/m0/s1 |
InChI Key |
OFWIOMYSQAMADB-CZKCSJLSSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@@]([C@@]13CC[C@@](O3)(C)CC=O)(CCCC2(C)C)C |
Canonical SMILES |
CC1CCC2C(CCCC2(C13CCC(O3)(C)CC=O)C)(C)C |
Synonyms |
dihydrogrindelaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydrogrindelaldehyde shares its diterpene backbone with several compounds, but key differences in functional groups and biological activities distinguish it from its analogs. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison of this compound and Related Diterpenes
Key Observations:
Functional Group Diversity :
- This compound’s aldehyde group contrasts with dihydrogrindelic acid’s carboxylic acid and phytol’s alcohol group. This difference influences reactivity; aldehydes are more electrophilic, enabling nucleophilic additions, while acids and alcohols participate in esterification or hydrogen bonding .
- Taxol’s complex ester and epoxide groups underpin its medical applications, a feature absent in this compound .
Biological Roles :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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